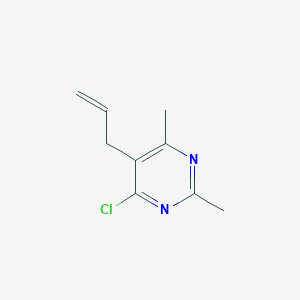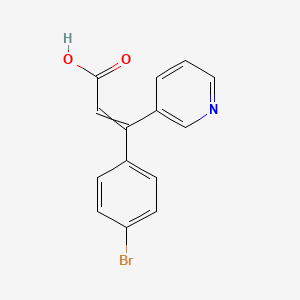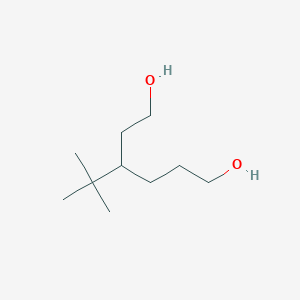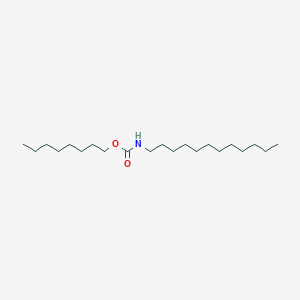
Octyl dodecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl dodecylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their stability and versatility. This compound is known for its unique properties, making it valuable in different fields such as cosmetics, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl dodecylcarbamate can be synthesized through the reaction of octyl alcohol and dodecyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The general reaction can be represented as follows:
C8H17OH+C12H25NCO→C8H17OCONHC12H25
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Octyl dodecylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octyl alcohol and dodecylamine.
Oxidation: Under oxidative conditions, the compound can be oxidized to form corresponding carbamic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Octyl alcohol and dodecylamine.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Octyl dodecylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable carbamate linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of octyl dodecylcarbamate involves its interaction with biological molecules through the formation of stable carbamate linkages. These linkages can inhibit enzyme activity by modifying the active site of the enzyme. The compound can also interact with cell membranes, altering their fluidity and permeability, which can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl carbamate
- Methyl carbamate
- Butyl carbamate
Comparison
Octyl dodecylcarbamate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain carbamates like ethyl carbamate or methyl carbamate. This makes it particularly useful in applications requiring long-lasting effects and stability under various conditions .
Properties
CAS No. |
83169-88-4 |
|---|---|
Molecular Formula |
C21H43NO2 |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
octyl N-dodecylcarbamate |
InChI |
InChI=1S/C21H43NO2/c1-3-5-7-9-11-12-13-14-15-17-19-22-21(23)24-20-18-16-10-8-6-4-2/h3-20H2,1-2H3,(H,22,23) |
InChI Key |
WNSSHFYWVJLCIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
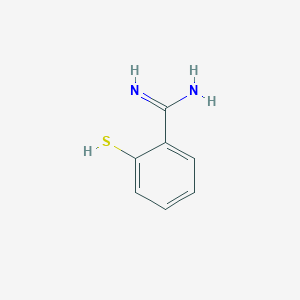
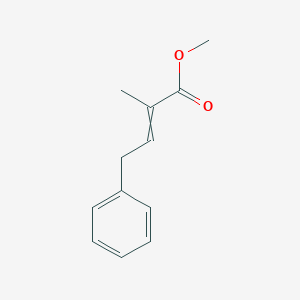
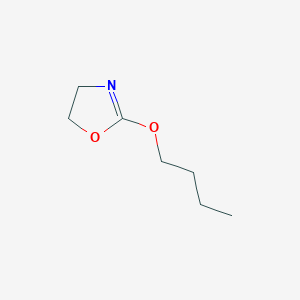
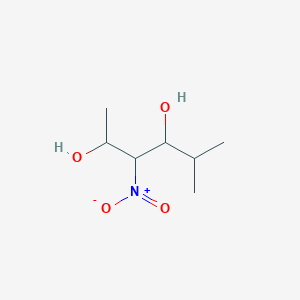
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)
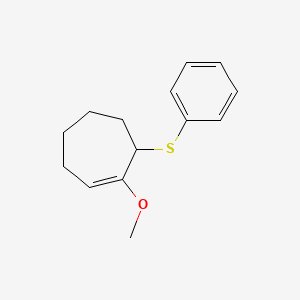
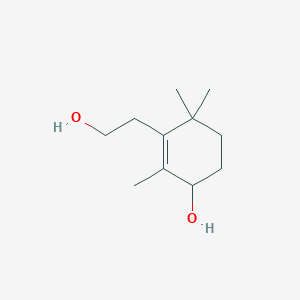
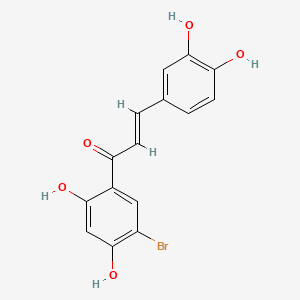
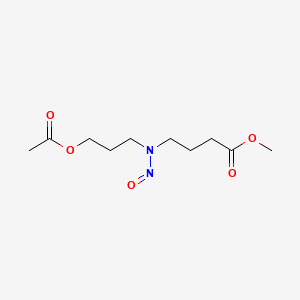
![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
